molecular formula C14H12O3 B6326525 2-Formyl-4-(3-methoxyphenyl)phenol, 95% CAS No. 892873-58-4

2-Formyl-4-(3-methoxyphenyl)phenol, 95%

Cat. No. B6326525
CAS RN: 892873-58-4
M. Wt: 228.24 g/mol
InChI Key: VGABTIBNYPSCEI-UHFFFAOYSA-N
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Description

2-Formyl-4-(3-methoxyphenyl)phenol, 95% (2F4M95) is a chemical compound that has been widely studied for its various applications in scientific research. It is a phenolic compound that has been used in various biochemical and physiological research as well as in laboratory experiments.

Scientific Research Applications

2-Formyl-4-(3-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in biochemistry and physiology to study the effects of phenolic compounds on various biological processes. It has also been used in laboratory experiments to study the properties of phenolic compounds. Additionally, it has been used in the synthesis of other compounds, such as 2-formyl-4-hydroxybenzaldehyde and 2-formyl-4-methoxybenzaldehyde.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(3-methoxyphenyl)phenol, 95% is not yet fully understood. It is believed that the compound acts as a ligand to bind to specific proteins or enzymes in the body, which in turn can lead to changes in the biochemical and physiological processes of the body. Additionally, it is believed that the compound can act as an antioxidant, which can help protect the body from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-4-(3-methoxyphenyl)phenol, 95% have been studied in various research studies. It has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, it has been found to have antioxidant and neuroprotective effects. It has also been found to have a positive effect on the immune system and to have anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2-Formyl-4-(3-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and it is a stable compound that is not easily degraded. Additionally, it is a water-soluble compound, which makes it easy to use in aqueous solutions.
However, there are some limitations to using 2-Formyl-4-(3-methoxyphenyl)phenol, 95% in laboratory experiments. It is a relatively low-potency compound, which means that it may not be effective in some applications. Additionally, it can be difficult to separate from other compounds, which can make it difficult to use in certain experiments.

Future Directions

2-Formyl-4-(3-methoxyphenyl)phenol, 95% has a wide range of potential applications in scientific research. Future research should focus on exploring the biochemical and physiological effects of 2-Formyl-4-(3-methoxyphenyl)phenol, 95% in more detail. Additionally, further research should focus on developing new methods for synthesizing 2-Formyl-4-(3-methoxyphenyl)phenol, 95% and on exploring the potential applications of this compound in drug discovery and development. Finally, further research should focus on improving the stability and potency of 2-Formyl-4-(3-methoxyphenyl)phenol, 95% for use in laboratory experiments.

Synthesis Methods

2-Formyl-4-(3-methoxyphenyl)phenol, 95% can be synthesized by a variety of methods. The most commonly used method is the Friedel-Crafts acylation of 4-methoxyphenol with 2-chloroacetyl chloride. The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid. The reaction is typically carried out at temperatures between 100-150°C. Following the reaction, the product is purified by recrystallization or column chromatography.

properties

IUPAC Name

2-hydroxy-5-(3-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGABTIBNYPSCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602401
Record name 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde

CAS RN

892873-58-4
Record name 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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